Scientific Field: Medical Chemistry and Pharmacology Application Summary: This compound has been studied for its potential as an anticancer agent, particularly in the treatment of chronic myeloid leukemia (CML). Methods of Application:
Scientific Field: Molecular Biology and Pharmacology Application Summary: The compound acts as an antagonist of the Smoothened (Smo) receptor, which is significant in the Hedgehog signaling pathway involved in cell growth and development. Methods of Application:
Scientific Field: Organic Chemistry Application Summary: Utilized in the synthesis of benzothiazoles, which are important heterocyclic compounds with various pharmacological activities. Methods of Application:
Scientific Field: Medicinal Chemistry Application Summary: The compound serves as a building block for the development of diverse heterocyclic compounds with medicinal importance. Methods of Application:
Scientific Field: Pharmacology Application Summary: The compound’s derivatives are explored for their pharmacological activities, including their therapeutic potential. Methods of Application:
Scientific Field: Biochemistry Application Summary: Derivatives of the compound are used in probe design for studying various biological targets. Methods of Application:
Scientific Field: Chemical Engineering Application Summary: This compound is used in continuous synthesis processes within microflow systems, which are advantageous for their efficiency and scalability. Methods of Application:
Scientific Field: Biochemistry and Microbiology Application Summary: Derivatives of the compound have been synthesized and evaluated for their antioxidant and antibacterial activities. Methods of Application:
Scientific Field: Organic Chemistry Application Summary: The compound is involved in the dual protection of amino functions, which is crucial for synthesizing products with enhanced stability and reactivity. Methods of Application:
Scientific Field: Materials Science Application Summary: The compound is used to improve water absorption and transparency in polymeric materials. Methods of Application:
Scientific Field: Medicinal Chemistry Application Summary: The compound serves as a precursor in the design and synthesis of novel anticancer agents targeting specific cancer cell lines. Methods of Application:
Scientific Field: Neuroscience Application Summary: The compound is being researched for its neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. Methods of Application:
Scientific Field: Immunology Application Summary: The compound’s derivatives are evaluated for their anti-inflammatory effects, which could lead to new treatments for chronic inflammatory diseases. Methods of Application:
Scientific Field: Material Science and Microbiology Application Summary: This compound is used in the development of antimicrobial coatings for medical devices and implants. Methods of Application:
Scientific Field: Biochemistry Application Summary: The compound is studied for its potential to inhibit specific enzymes that are targets for drug development. Methods of Application:
Scientific Field: Renewable Energy and Material Science Application Summary: The compound is utilized to improve the efficiency of solar cells through better charge transport and light absorption. Methods of Application:
N-[[3-[(Benzoyl)amino]phenyl]aminomethyl]-3,4,5-trimethoxybenzamide, commonly referred to as MRT-10, is a synthetic compound with significant pharmacological properties. It acts primarily as a smoothened receptor antagonist and has been studied for its role in inhibiting the Hedgehog signaling pathway, which is crucial in various biological processes, including cell differentiation and proliferation. The compound's chemical structure features multiple functional groups that enhance its biological activity and specificity.
MRT-10 has demonstrated notable biological activities, particularly in cancer research. Its primary functions include:
The synthesis of MRT-10 involves several key steps:
MRT-10 has several applications in biomedical research:
Interaction studies involving MRT-10 focus on its binding properties and effects on cellular pathways:
MRT-10 shares structural and functional similarities with several other compounds that also target the Hedgehog signaling pathway. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Vismodegib | Moderate | First FDA-approved Hedgehog inhibitor |
| Sonidegib | Moderate | Exhibits different pharmacokinetic properties |
| GDC-0449 | High | Known for its clinical efficacy in basal cell carcinoma |
| MRT-14 | High | Structural analog with similar activity |
MRT-10 stands out due to its unique trimethoxybenzamide structure, which enhances its binding affinity and specificity compared to other compounds.
MRT-10 demonstrates significant binding affinity for the smoothened receptor, exhibiting multiple quantitative parameters that establish its pharmacological potency. The compound displays an IC50 value of 0.5 μM in HEK293 cells transiently expressing mouse smoothened receptor [1] [2]. This binding affinity represents the concentration at which fifty percent of receptor occupancy is achieved, establishing MRT-10 as a micromolar-range smoothened antagonist.
Competitive binding studies utilizing BODIPY-cyclopamine as a fluorescent probe reveal that MRT-10 effectively displaces this established smoothened ligand with an IC50 of 0.5 μM [1] [3]. The compound demonstrates dose-dependent blocking of BODIPY-cyclopamine binding across a concentration range from 10⁻⁹ to 10⁻⁵ M over a two-hour incubation period [4] [3]. This competitive displacement indicates that MRT-10 binds to the same recognition site as cyclopamine within the smoothened receptor transmembrane domain [2].
Additional binding affinity quantification reveals that MRT-10 binds to the smoothened receptor at the level of the BODIPY-cyclopamine binding site [1] [5]. This binding site is located within the heptahelical transmembrane domain of smoothened, specifically within the drug-binding pocket formed by extracellular loop protrusions and the extracellular stretch of the transmembrane domain [2]. The competitive nature of this binding suggests that MRT-10 occupies the same thin pocket that constitutes the primary small-molecule binding site for smoothened antagonists [2].
MRT-10 functions as a smoothened receptor antagonist through specific allosteric modulation mechanisms that disrupt normal hedgehog signaling cascade activation. The compound interferes with smoothened-induced inositol phosphate accumulation in HEK293 cells, demonstrating an IC50 value of 2.5 μM for this downstream signaling event [4] [3]. This inhibition of inositol phosphate accumulation indicates that MRT-10 prevents the smoothened receptor from activating its intracellular signaling cascade through heterotrimeric G-protein coupling mechanisms.
The allosteric modulation mechanism involves MRT-10 binding to the transmembrane domain of smoothened, specifically at the BODIPY-cyclopamine binding site [1] [2]. This binding prevents the conformational changes necessary for smoothened activation, effectively stabilizing the receptor in its inactive state. The compound blocks the outward movement of transmembrane helices five and six that is required for smoothened activation, thereby preventing the opening of the cytoplasmic cavity necessary for G-protein coupling [2].
MRT-10 demonstrates its allosteric modulation capabilities through inhibition of sonic hedgehog N-terminal peptide-induced signaling in Shh-light2 cells [1] [3]. The compound exhibits an IC50 value of 0.64 μM for this inhibition when cells are treated for forty hours across the concentration range of 10⁻⁹ to 10⁻⁵ M [4] [3]. This concentration-dependent inhibition confirms that MRT-10 effectively disrupts ligand-dependent activation of the hedgehog signaling pathway through its antagonistic effects on smoothened receptor function.
MRT-10 exhibits pronounced concentration-dependent effects on Gli transcriptional activity, demonstrating its ability to modulate the downstream transcriptional machinery of the hedgehog signaling pathway. The compound inhibits ShhN-induced Gli luciferase reporter activity in Shh-light2 cells with an IC50 value of 2.5 μM [1] [6]. This inhibition occurs through the compound's antagonistic effects on smoothened receptor activation, which prevents the downstream activation of Gli transcription factors.
The concentration-dependent inhibition of Gli transcriptional activity follows a dose-response relationship across the tested concentration range from 10⁻⁹ to 10⁻⁵ M during forty-hour treatment periods [4] [3]. This extended timeframe allows for the full manifestation of transcriptional effects, as Gli-mediated gene expression requires sufficient time for transcriptional machinery activation and subsequent protein synthesis. The IC50 value of 2.5 μM for Gli luciferase reporter activity indicates that MRT-10 effectively suppresses hedgehog pathway transcriptional output at micromolar concentrations.
Gli transcription factors represent the final effectors of canonical hedgehog signaling, and their inhibition by MRT-10 demonstrates the compound's capacity to prevent the expression of hedgehog target genes [1] [2]. The concentration-dependent nature of this inhibition suggests that MRT-10 can provide graded suppression of hedgehog pathway activity based on the administered concentration, allowing for potential dose-optimization in therapeutic applications.
MRT-10 demonstrates inverse agonist properties during nontranscriptional hedgehog pathway activation, exhibiting an IC50 value of 2.5 μM in HEK293 cells [1] [6]. This inverse agonist activity represents a distinctive pharmacological property wherein MRT-10 not only blocks ligand-induced smoothened activation but also suppresses constitutive receptor activity below basal levels. The inverse agonist mechanism indicates that MRT-10 can stabilize smoothened in an inactive conformation even in the absence of hedgehog ligands.
The inverse agonist properties of MRT-10 manifest through its ability to reduce constitutive smoothened activity that occurs independently of hedgehog ligand stimulation [7] [8]. This mechanism involves the compound binding to constitutively active smoothened receptors and stabilizing them in inactive conformations, thereby producing negative intrinsic activity. The IC50 value of 2.5 μM for this inverse agonist effect demonstrates that MRT-10 can suppress baseline hedgehog pathway activity at concentrations comparable to those required for antagonist activity.
The nontranscriptional hedgehog pathway activation that MRT-10 inhibits represents constitutive receptor activity that can occur in pathological conditions [1] [6]. This constitutive activity often involves smoothened receptors that exhibit spontaneous activation in suitable experimental settings, particularly when expressed at high levels in cultured cells. The inverse agonist properties of MRT-10 enable it to counteract this constitutive activity by preferentially binding to and stabilizing receptors in the inactive state, resulting in reduced overall pathway activity below baseline levels.
Corrosive;Environmental Hazard